![molecular formula C12H18N2O B181540 (S)-(4-benzylmorpholin-2-yl)methanamine CAS No. 186293-55-0](/img/structure/B181540.png)
(S)-(4-benzylmorpholin-2-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate morpholine derivative with a benzyl halide or equivalent in the presence of a base. This is a common method for introducing alkyl groups into amines .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have typical features of amines and ethers (from the morpholine ring), as well as the aromatic character from the benzyl group .
Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid. The ether and aromatic portions of the molecule would be expected to be relatively inert under mild conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its amine, ether, and aromatic groups. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring. The compound would be expected to have good solubility in organic solvents .
Scientific Research Applications
Biased Agonists for Serotonin Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to "(S)-(4-benzylmorpholin-2-yl)methanamine," were designed as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated high affinity and selectivity for the 5-HT1A receptor, showing over 1000-fold selectivity versus other receptors and exhibiting promising antidepressant-like activity. Such derivatives suggest potential in developing antidepressant drugs with favorable pharmacokinetic profiles (Sniecikowska et al., 2019).
Pharmaceutical Synthesis
A practical synthesis for a key pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, demonstrates the utility of "this compound" in drug development. This compound is a starting material for a Phase 2 investigational drug at Eli Lilly and Company, showcasing its importance in pharmaceutical manufacturing processes (Kopach et al., 2009).
Catalysis and Chemical Synthesis
Research has explored the use of related compounds in catalysis, such as the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These compounds have been tested for their catalytic applications, showing good activity and selectivity in various reactions. This highlights the role of morpholine derivatives in facilitating chemical transformations (Roffe et al., 2016).
Antimicrobial Research
Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which share a structural motif with "this compound," have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide a foundation for the development of new antimicrobial agents, showcasing the potential for morpholine derivatives in combating infectious diseases (Visagaperumal et al., 2010).
Anticonvulsant Agents
Research into novel Schiff bases of 3-aminomethyl pyridine, structurally akin to "this compound," has led to the discovery of potential anticonvulsant agents. These compounds have shown promising activity in seizure protection models, indicating the potential for morpholine derivatives in the development of new treatments for epilepsy (Pandey & Srivastava, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy, safety, and pharmacokinetics. If it’s a synthetic intermediate, research might focus on optimizing its synthesis and exploring its utility in the synthesis of other compounds .
properties
IUPAC Name |
[(2S)-4-benzylmorpholin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZVBXBEDDAEFE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426134 | |
Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186293-55-0 | |
Record name | (2S)-4-(Phenylmethyl)-2-morpholinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186293-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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